molecular formula C28H20N6O B3209089 2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 1058188-44-5

2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B3209089
CAS No.: 1058188-44-5
M. Wt: 456.5 g/mol
InChI Key: ACQOXQLRXMKHAV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a naphthalen-1-yl group linked to a phenyltriazolopyridazine scaffold via an acetamide bridge. The structure integrates three key pharmacophores:

  • Naphthalene moiety: A polycyclic aromatic system known for enhancing lipophilicity and π-π stacking interactions with biological targets.
  • Triazolopyridazine core: A fused bicyclic system combining a triazole and pyridazine, which contributes to hydrogen bonding and electron-deficient interactions.
  • Pyridin-4-yl substituent: A nitrogen-containing aromatic ring that improves solubility and participates in metal coordination or polar interactions.

This compound is hypothesized to exhibit kinase inhibitory or anticancer activity, as triazolopyridazine derivatives are frequently explored in oncology drug discovery .

Properties

IUPAC Name

2-naphthalen-1-yl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N6O/c35-27(18-21-7-3-6-19-5-1-2-10-24(19)21)30-23-9-4-8-22(17-23)25-11-12-26-31-32-28(34(26)33-25)20-13-15-29-16-14-20/h1-17H,18H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQOXQLRXMKHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its intricate structure and potential bioactive properties. The compound features a naphthalene moiety, a pyridazinyl group, and an acetamide functional group, with a molecular formula of C23H22N6O and a molecular weight of approximately 394.47 g/mol .

Chemical Structure

The structural complexity of this compound positions it as a significant candidate for therapeutic applications. Its unique arrangement facilitates interactions with various biological targets, which may contribute to its effectiveness in treating diseases such as cancer and infections.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. These activities make it a candidate for further investigation in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against various pathogens
AnticancerInhibitory effects on cancer cell proliferation
Enzyme InhibitionInteraction with specific enzymes (e.g., CYP450)

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with multiple molecular targets. Investigations into its binding affinity to various biological receptors are crucial for understanding its pharmacological profile . The presence of the triazole moiety suggests potential interactions with cytochrome P450 enzymes, which are important for drug metabolism and can influence the compound's efficacy and safety profile .

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the same chemical class. For instance:

  • Anticancer Activity : A study demonstrated that derivatives of triazolo-pyridine compounds exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the naphthalene ring could enhance anticancer activity .
  • Antimicrobial Properties : Another investigation reported that compounds containing the triazole ring showed considerable activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the side chains or functional groups may be pivotal in enhancing antimicrobial efficacy .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide exhibits promising antimicrobial and anticancer properties. These activities are critical for its potential use in treating infections and uncontrolled cell growth.

Antimicrobial Properties

Research suggests that the compound may possess significant antimicrobial activity against various pathogens. This could make it a valuable candidate in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria.

Anticancer Properties

The anticancer potential of this compound is attributed to its ability to interact with specific cellular pathways involved in cancer progression. Studies are ongoing to elucidate its mechanism of action and to evaluate its efficacy in preclinical cancer models.

Future Research Directions

Further investigation into the biological effects of this compound is warranted. Key areas for future research include:

  • In vivo studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic studies : Understanding how the compound interacts at the molecular level with its targets.
  • Formulation development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Aryl Substituent Triazolopyridazine Substituent Molecular Weight (g/mol)
Target Compound Triazolopyridazine Naphthalen-1-yl Pyridin-4-yl ~466.5 (calculated)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalen-1-yloxy Phenyl ~388.4
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolopyridazine 4-Ethoxyphenyl Methyl ~403.4

Key Observations:

Core Structure Differences: The target compound’s triazolopyridazine core (vs. The pyridin-4-yl group in the target compound replaces the methyl group in the compound from , which may alter solubility and steric interactions.

Substituent Impact: Naphthalen-1-yl vs. 4-Ethoxyphenyl: The naphthalene group in the target compound increases hydrophobicity compared to the ethoxyphenyl group in , likely enhancing membrane permeability but reducing aqueous solubility. Pyridin-4-yl vs.

Table 2: Spectral Data for Selected Compounds

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Reference
Target Not reported Not available in evidence
6b 1682 5.38 (–NCH2CO–), 8.36 (triazole), 10.79 (–NH) [1]
6c 1676 5.40 (–NCH2CO–), 8.40 (triazole), 11.02 (–NH) [1]
  • Synthesis :
    • The target compound likely employs a similar 1,3-dipolar cycloaddition strategy as in , but with azide and alkyne precursors tailored to its triazolopyridazine core.
    • Copper-catalyzed click chemistry (used in ) is less applicable here due to the fused triazolopyridazine system, which may require alternative coupling methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

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